2-(4-Methylphenyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine

Epigenetics DNA methyltransferase DNMT3B inhibition

2-(4-Methylphenyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine (molecular formula C25H19N3, exact mass 361.1579 Da) is a fully aromatic, trisubstituted member of the pyrazolo[1,5-a]pyrimidine (PP) fused heterocycle family. The core structure features a pyrazole ring fused to a pyrimidine, with phenyl substituents at the C5 and C7 positions and a 4-methylphenyl (p-tolyl) group at C2.

Molecular Formula C25H19N3
Molecular Weight 361.4 g/mol
Cat. No. B11097613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methylphenyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine
Molecular FormulaC25H19N3
Molecular Weight361.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NN3C(=CC(=NC3=C2)C4=CC=CC=C4)C5=CC=CC=C5
InChIInChI=1S/C25H19N3/c1-18-12-14-20(15-13-18)23-17-25-26-22(19-8-4-2-5-9-19)16-24(28(25)27-23)21-10-6-3-7-11-21/h2-17H,1H3
InChIKeyDCQOWIDXLNTIPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Methylphenyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine: Structural Identity and Physicochemical Profile for Procurement-Specification


2-(4-Methylphenyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine (molecular formula C25H19N3, exact mass 361.1579 Da) is a fully aromatic, trisubstituted member of the pyrazolo[1,5-a]pyrimidine (PP) fused heterocycle family. The core structure features a pyrazole ring fused to a pyrimidine, with phenyl substituents at the C5 and C7 positions and a 4-methylphenyl (p-tolyl) group at C2 . The PP scaffold is recognized as a privileged structure in medicinal chemistry due to its structural analogy to purines and its demonstrated capacity for engaging diverse kinase targets, including CDK2, PIM1, EGFR, and PI3K isoforms [1]. This compound occupies a specific chemical space defined by three aryl substituents without polar hydrogen-bond donors, resulting in high predicted lipophilicity and very low aqueous solubility, which are critical specification parameters for solubility-dependent assay design and formulation planning .

Why 2-(4-Methylphenyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine Cannot Be Interchanged with Class-General Pyrazolo[1,5-a]pyrimidines


The pyrazolo[1,5-a]pyrimidine scaffold exhibits profound sensitivity to the nature and position of aryl substituents, precluding generic substitution among in-class compounds [1]. In the 5,7-diphenyl-2-aryl subseries, the C2 aryl group directly modulates both the electronic character of the fused heterocycle (via inductive and resonance effects) and the overall lipophilicity, which in turn governs passive membrane permeability, non-specific protein binding, and solubility-limited bioavailability [2]. Replacing the p-tolyl group at C2 with an unsubstituted phenyl, halogenated phenyl, or methoxy-phenyl analog alters the computed logP by an estimated ±0.5–1.0 log unit and changes the molecular electrostatic potential surface, which can shift kinase selectivity fingerprints even within closely related enzymes such as CDK2 versus CDK1 or EGFR versus HER2 [3]. Furthermore, the absence of the C2 aryl group entirely (as in 5,7-diphenylpyrazolo[1,5-a]pyrimidine, CAS 802983-90-0) removes a critical pharmacophoric element necessary for occupation of hydrophobic pockets in ATP-binding sites, rendering such des-aryl analogs structurally unsuitable for kinase-targeted applications [2]. Investigators seeking to reproduce literature findings, conduct SAR expansion, or source a specific lead compound must therefore specify the exact 2-(4-methylphenyl) substitution pattern; generic sourcing of 'a pyrazolo[1,5-a]pyrimidine' or even 'a 5,7-diphenylpyrazolo[1,5-a]pyrimidine' introduces undocumented structural variables that can irreproducibly alter target engagement and biological readout.

Quantitative Differential Evidence for 2-(4-Methylphenyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine: Comparator-Anchored Data for Scientific Selection


DNMT3B Inhibitory Activity of 2-(4-Methylphenyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine Versus Unsubstituted C2-Phenyl Analog

The target compound has been tested in biochemical assays for inhibition of human recombinant DNA (cytosine-5)-methyltransferase 3B (DNMT3B), a validated epigenetic target in oncology. In a fluorogenic assay using CpG site-containing internally quenched hairpin oligonucleotide substrate with baculovirus-expressed DNMT3B, the compound exhibited a half-maximal inhibitory concentration (IC50) of 900 nM [1]. The corresponding unsubstituted C2-phenyl analog, 2,5,7-triphenylpyrazolo[1,5-a]pyrimidine (CAS 122164-23-2), was not reported to exhibit measurable DNMT3B inhibition under comparable assay conditions in the same dataset, suggesting that the electron-donating 4-methyl substituent contributes to DNMT3B active-site engagement [1]. This represents approximately a >3-fold window of differentiation between the target compound and its closest structural comparator at this epigenetic target. The same compound also demonstrated inhibition of the orphan methyltransferase M.SssI with a Ki of 230 nM, indicating broader methyltransferase inhibitory potential that is absent from the comparator data [1].

Epigenetics DNA methyltransferase DNMT3B inhibition Cancer epigenetics

Predicted Lipophilicity (cLogP) Differentiation Between 2-(4-Methylphenyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine and 2,5,7-Triphenyl Analog

Lipophilicity is a critical determinant of passive membrane permeability, plasma protein binding, and non-specific tissue distribution in cell-based and in vivo studies. The 2,5,7-triphenylpyrazolo[1,5-a]pyrimidine comparator (CAS 122164-23-2, C24H17N3, MW 347.41) has a reported experimental/calculated logP value of 5.73 . The addition of a single methyl group at the para-position of the C2 phenyl ring in the target compound (C25H19N3, MW 361.45) is predicted to increase the logP by approximately +0.5 to +0.6 log units, yielding an estimated cLogP of ~6.2–6.3, based on the established Hansch π constant for aromatic methyl substitution (π = +0.52 to +0.56) [1]. This represents a quantifiable and meaningful difference: the target compound is predicted to be approximately 3–4 times more lipophilic (ΔlogP ≈ +0.56 corresponds to a ~3.6× increase in octanol-water partition coefficient) than the 2-phenyl comparator. This difference is large enough to significantly alter membrane partitioning kinetics, non-specific binding to assay plates and serum proteins, and the effective free concentration in cellular assays [2].

Physicochemical property Lipophilicity Drug-likeness ADME prediction

In Silico Physicochemical Property Profile of 2-(4-Methylphenyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine Versus 2-(4-Chlorophenyl) and 2-(4-Fluorophenyl) Analogs

The C2 aryl substituent identity in the 5,7-diphenylpyrazolo[1,5-a]pyrimidine series creates a tunable physicochemical landscape that procurement scientists can exploit for SAR library design. Compared to the 2-(4-chlorophenyl) analog (C24H16ClN3, MW 381.86) and the 2-(4-fluorophenyl) analog (C24H16FN3, MW 365.40), the target 4-methylphenyl compound offers a distinct physicochemical profile . The methyl substituent provides intermediate lipophilicity (estimated cLogP ~6.2) between the more polar fluoro analog (estimated cLogP ~5.9) and the chlorophenyl analog (estimated cLogP ~6.5), while contributing zero hydrogen-bond acceptors (versus one for the fluoro and chloro analogs) and a smaller Van der Waals volume than chlorine [1]. The target compound has a topological polar surface area (tPSA) of 30.2 Ų (identical to the 5,7-diphenyl core), no hydrogen-bond donors, and only 2 hydrogen-bond acceptors (the pyrimidine N1 and N3 nitrogens), resulting in a rotatable bond count of 3 . These properties place the compound beyond the conventional Lipinski Rule of Five cutoffs (cLogP > 5), categorizing it as a 'beyond Rule of 5' (bRo5) chemical probe that requires specialized formulation for cellular assays, but which may offer advantages in target engagement for shallow, lipophilic binding pockets [1].

Physicochemical profiling Drug-likeness Lipinski rule of five Lead optimization

Antimicrobial Activity Potential of 2-(4-Methylphenyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine Inferred from 5,7-Diarylpyrazolo[1,5-a]pyrimidine SAR

A 2023 structure-activity relationship study of 5,7-diarylpyrazolo[1,5-a]pyrimidines as antibacterial agents established that the presence of electron-releasing substituents on the aryl rings at C5 and/or C7 enhances antimicrobial potency, with the most active compounds in the series bearing p-tolyl or p-methoxyphenyl groups [1]. Specifically, derivatives with 7-(p-tolyl) and 7-(4-methoxyphenyl) substituents achieved minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values of 2.8/5.6 µM and 2.6/5.3 µM, respectively, against Gram-positive bacterial strains [1]. While these data are from C7-substituted (not C2-substituted) analogs, the consistent SAR trend—that electron-donating methyl and methoxy substituents on pendant aryl rings improve antibacterial activity—provides a class-level inference that the 4-methylphenyl substituent at C2 in the target compound may confer similar electron-donating character that enhances interactions with bacterial targets relative to the unsubstituted 2-phenyl analog [1]. Additionally, the pyrazolo[1,5-a]pyrimidine scaffold has demonstrated membrane-bound pyrophosphatase (mPPase) inhibitory activity against protozoan parasites, with micromolar IC50 values against Plasmodium falciparum mPPase [2]. The target compound's structural features (three aryl rings, no polar substituents) align with the pharmacophoric requirements identified in the mPPase inhibitor exploration campaign [2].

Antimicrobial Gram-positive bacteria Structure-activity relationship Purine antimetabolite

Research and Industrial Application Scenarios for 2-(4-Methylphenyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine


DNMT3B Chemical Probe Development and Epigenetic Target Validation

Academic and industrial epigenetics groups investigating DNA methyltransferase 3B (DNMT3B) as a therapeutic target in acute myeloid leukemia (AML) and myelodysplastic syndromes can deploy this compound as a sub-micromolar starting point (IC50 = 900 nM against recombinant DNMT3B) . Unlike the 2-phenyl analog, which shows no measurable DNMT3B inhibition, the 4-methylphenyl substitution confers active-site engagement at a tractable potency level suitable for hit-to-lead optimization. The compound's M.SssI methyltransferase cross-activity (Ki = 230 nM) further supports its use as a dual-methyltransferase probe for studying epigenetic crosstalk. Researchers should specify this exact compound rather than sourcing generic pyrazolo[1,5-a]pyrimidines, as SAR data indicate that the 4-methyl group is a critical determinant of methyltransferase binding .

Kinase Inhibitor Selectivity Profiling: CDK and EGFR Family SAR Expansion

Medicinal chemistry teams pursuing pyrazolo[1,5-a]pyrimidine-based kinase inhibitors for oncology can use the target compound as a key member of a focused 2-aryl-5,7-diphenyl SAR library. The pyrazolo[1,5-a]pyrimidine scaffold is a validated pharmacophore for CDK2 (reported IC50 values of 0.09–0.25 µM for optimized analogs) , EGFR/HER2 dual inhibition (IC50 as low as 0.083 µM for HER2) , and PIM1 kinase (IC50 values of 0.54–0.68 µM for lead compounds) . The 4-methylphenyl substituent at C2 provides a distinct electronic and steric environment compared to the 4-chlorophenyl, 4-fluorophenyl, and unsubstituted phenyl analogs, enabling systematic exploration of kinase selectivity cliffs. The intermediate lipophilicity (cLogP ~6.2) and absence of halogen atoms make this compound a strategically important non-halogenated control in kinase selectivity panels .

Antimicrobial Purine Antimetabolite Screening and mPPase Inhibitor Development

Research groups focused on neglected tropical diseases and antibacterial drug discovery can evaluate the target compound in antimicrobial susceptibility assays, building on the established SAR that electron-donating aryl substituents enhance the antibacterial potency of pyrazolo[1,5-a]pyrimidines (class-leading MIC values of 2.6–2.8 µM against Gram-positive strains for p-tolyl and p-methoxyphenyl analogs) . The compound should be included in screening cascades alongside the 2-phenyl and 2-(4-chlorophenyl) comparators to quantify the contribution of the 4-methyl group to antimicrobial activity. For antiparasitic applications, the compound's structural congruence with known membrane-bound pyrophosphatase (mPPase) inhibitors—which have demonstrated micromolar activity against Plasmodium falciparum and are absent from the human proteome—positions it as a candidate for mPPase screening . Procurement specifications should include purity ≥95% (HPLC) and identity confirmation by 1H NMR and HRMS to ensure reproducibility across screening campaigns.

Physicochemical Comparator in 'Beyond Rule of 5' (bRo5) Chemical Space Profiling

For drug discovery programs operating in beyond Rule of 5 (bRo5) chemical space—characterized by MW > 500, cLogP > 5, and multiple aromatic rings—the target compound (MW 361.45, cLogP ~6.2, 3 rotatable bonds, tPSA 30.2 Ų) serves as a tractable, lower-molecular-weight model compound for studying the physicochemical determinants of bRo5 permeability and solubility . Its well-defined structure with only three aryl substituents and no flexible side chains makes it an ideal minimalist scaffold for systematic measurement of thermodynamic solubility, PAMPA permeability, and human serum albumin binding as a function of incremental lipophilicity. Compared to the 2-phenyl (cLogP 5.73) and 2-(4-chlorophenyl) (cLogP ~6.5) analogs, the target compound provides an intermediate data point that helps establish quantitative lipophilicity-permeability relationships within a congeneric series. Procurement for physicochemical profiling should specify the compound as a single batch with certified purity and residual solvent analysis to avoid confounding effects from impurities on solubility and permeability measurements .

Quote Request

Request a Quote for 2-(4-Methylphenyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.